cis-1-Iodo-2-(pentafluoroethyl)cyclohexane
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Description
“Cis-1-Iodo-2-(pentafluoroethyl)cyclohexane” is a chemical compound with the molecular formula C8H10F5I . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H10F5I . The molecular weight of this compound is 328.06 .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 70°C at 6mm and a density of 1.78 .Safety and Hazards
The safety data sheet for “cis-1-Iodo-2-(pentafluoroethyl)cyclohexane” advises against breathing in mist, gas, or vapors, and against contact with skin and eyes . In case of accidental release, it is advised to avoid dust formation, ensure adequate ventilation, and remove all sources of ignition . It is also recommended to wear chemical impermeable gloves and to evacuate personnel to safe areas .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-1-Iodo-2-(pentafluoroethyl)cyclohexane involves the addition of pentafluoroethylmagnesium bromide to cyclohexanone followed by iodination of the resulting product.", "Starting Materials": [ "Cyclohexanone", "Pentafluoroethylmagnesium bromide", "Iodine", "Sodium iodide", "Diethyl ether", "Water" ], "Reaction": [ "Add cyclohexanone to a solution of pentafluoroethylmagnesium bromide in diethyl ether at -78°C and stir for 1 hour.", "Warm the reaction mixture to room temperature and add iodine and sodium iodide.", "Stir the reaction mixture for 2 hours at room temperature.", "Quench the reaction with water and extract the product with diethyl ether.", "Dry the organic layer over anhydrous magnesium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain cis-1-Iodo-2-(pentafluoroethyl)cyclohexane as a colorless liquid." ] } | |
CAS No. |
38787-68-7 |
Molecular Formula |
C8H10F5I |
Molecular Weight |
328.06 g/mol |
IUPAC Name |
(1S,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
DSLYPUILDQBYTC-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(C(F)(F)F)(F)F)I |
SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
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